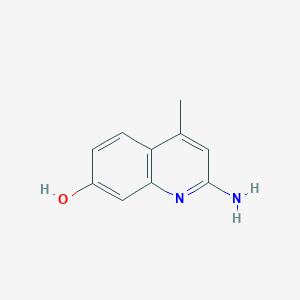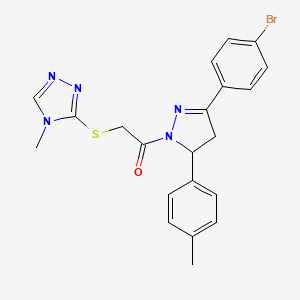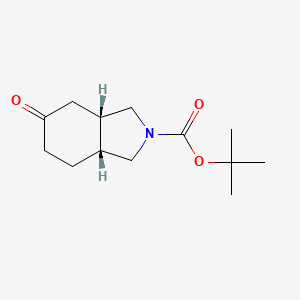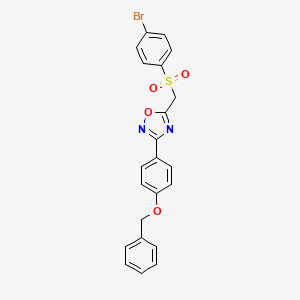
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)phenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BPO-27, has been synthesized using a variety of methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties. These compounds have shown potential in protecting mild steel against corrosion in acidic environments. Studies indicate that these derivatives form a protective layer on the steel surface, which can be attributed to both physical and chemical adsorption mechanisms. This characteristic suggests their applicability in industries where metal preservation is critical (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, showcasing their antimicrobial and antitubercular potential. These compounds have been tested against various bacterial strains, including Gram-negative and Gram-positive bacteria, and have demonstrated moderate to significant activity. This suggests their potential in developing new antimicrobial and antitubercular agents (Khalid et al., 2016).
Antifungal and Enzyme Inhibition
Oxadiazole derivatives have been explored for their antifungal activity and enzyme inhibition capabilities. Studies have shown that these compounds exhibit promising activity against various human pathogenic fungal strains. Molecular docking studies further support their potential as enzyme inhibitors, offering insights into their mechanism of action and the possibility of optimizing these compounds for enhanced antifungal activity (Nimbalkar et al., 2016).
Electronic and Luminescent Properties
The electronic and luminescent properties of 1,3,4-oxadiazole derivatives have been studied, revealing their potential applications in optoelectronic devices. These compounds exhibit significant photoluminescence and can be used as electron-transporting materials in light-emitting diodes (LEDs), enhancing the efficiency of these devices. This application underscores the versatility of oxadiazole derivatives beyond their biological activities (Zhang et al., 2007).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Research on sulfone derivatives containing 1,3,4-oxadiazole moieties has shown effective antibacterial activities against rice bacterial leaf blight. These compounds not only combat the pathogen Xanthomonas oryzae pv. oryzae but also stimulate the plant's defense mechanisms, thereby enhancing resistance against the disease. This application is particularly relevant for agriculture, where controlling bacterial infections is crucial for crop yield and food security (Shi et al., 2015).
Propriétés
IUPAC Name |
5-[(4-bromophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPGLLMMPVSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2715301.png)
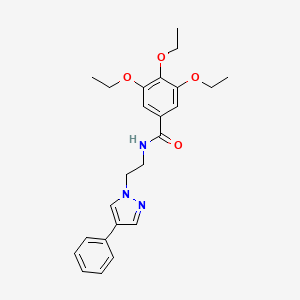
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
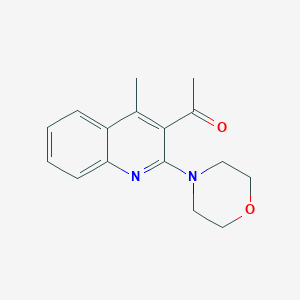
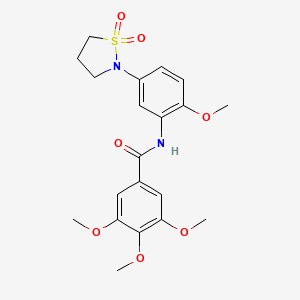
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
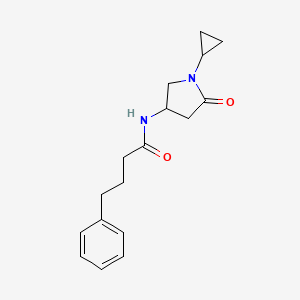
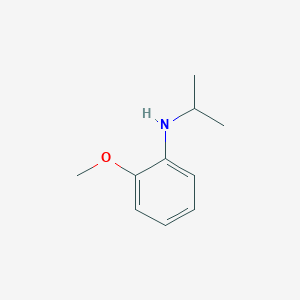

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
